2-(piperidin-4-ylmethyl)benzonitrile;hydrochloride
Overview
Description
2-(Piperidin-4-ylmethyl)benzonitrile;hydrochloride is a chemical compound with the molecular formula C13H17ClN2. It is a derivative of benzonitrile, featuring a piperidine ring attached to the benzene ring via a methylene bridge. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-4-ylmethyl)benzonitrile;hydrochloride typically involves the reaction of 4-(chloromethyl)benzonitrile with piperidine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-ylmethyl)benzonitrile;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst to facilitate the reaction.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Primary or secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(Piperidin-4-ylmethyl)benzonitrile;hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of receptor-ligand interactions and as a precursor for bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(piperidin-4-ylmethyl)benzonitrile;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, altering their function and leading to various biological effects. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Piperidin-4-yl)benzonitrile
- 4-(Piperidin-4-ylmethyl)benzonitrile
- 4-(Piperidin-4-ylmethyl)benzonitrile;hydrochloride
Uniqueness
2-(Piperidin-4-ylmethyl)benzonitrile;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the piperidine ring and the nitrile group allows for versatile reactivity and interaction with various molecular targets, making it valuable in research and industrial applications.
Properties
IUPAC Name |
2-(piperidin-4-ylmethyl)benzonitrile;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c14-10-13-4-2-1-3-12(13)9-11-5-7-15-8-6-11;/h1-4,11,15H,5-9H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLBSYCEXRCCBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=CC=C2C#N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187173-18-7 | |
Record name | Benzonitrile, 2-(4-piperidinylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187173-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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